9-Oxo-5-decynoic acid

Description

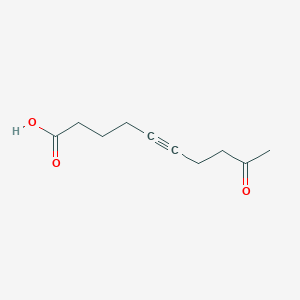

Structure

3D Structure

Properties

Molecular Formula |

C10H14O3 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

9-oxodec-5-ynoic acid |

InChI |

InChI=1S/C10H14O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h4-8H2,1H3,(H,12,13) |

InChI Key |

JIFWHURGTHKRIE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC#CCCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 9 Oxo 5 Decynoic Acid and Analogous Oxo Decynoic Acids

Chemical Synthesis Pathways

Traditional organic synthesis provides several reliable, albeit often complex, routes to oxo-decynoic and oxo-decenoic acids. These pathways are characterized by the strategic formation of carbon-carbon bonds and the controlled introduction of oxygen functionalities.

Targeted Synthesis from Precursor Molecules

The synthesis of oxo-decynoic acids can be achieved by utilizing precursor molecules that already contain a significant portion of the carbon skeleton and the required functionalities in a latent or protected form. While direct synthesis of 9-oxo-5-decynoic acid from 9-cyano-5-nonyn-2-one is not extensively detailed in available literature, the transformation of a nitrile group to a carboxylic acid is a standard synthetic operation. This process typically involves hydrolysis under acidic or basic conditions. The general strategy would involve the synthesis of the cyanoketone precursor followed by its conversion to the target carboxylic acid.

Multi-Step Approaches Involving Esterification and Decarboxylation

Multi-step syntheses are common for complex fatty acids and often involve the formation of an ester intermediate, followed by a decarboxylation step to yield the final product. For instance, the synthesis of 9-oxo-2(E)-decenoic acid has been achieved by treating 7-bromohept-2-enoic acid with ethyl acetoacetate, followed by hydrolysis and decarboxylation. researchgate.net This general approach, known as acetoacetic ester synthesis, is a classic method for producing methyl ketones.

Another strategy involves the Knoevenagel condensation of a keto-aldehyde with malonic acid, which is followed by decarboxylation. For example, the condensation of 7-oxooctanal with malonic acid in a Doebner reaction yields 9-oxo-2(E)-decenoic acid. researchgate.net Decarboxylation of aromatic carboxylic acids can be enhanced using microwave conditions, offering an efficient method. researchgate.net The ketonic decarboxylation of two carboxylic acid molecules to form a ketone is another relevant pathway, often mediated by solid base catalysts at high temperatures. mdpi.com

Stereoselective and Chemo-selective Transformations

Achieving specific stereochemistry, such as the cis (Z) or trans (E) configuration of a double bond, is crucial for biologically active molecules. Palladium-catalyzed hydrogenation of alkynes is a key method for this transformation. The use of a "poisoned" palladium catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline), selectively reduces an alkyne to a cis-alkene without over-reduction to the alkane. youtube.com This method is fundamental for converting a decynoic acid precursor into its corresponding cis-decenoic acid analog.

Conversely, direct palladium-catalyzed aerobic dehydrogenation can convert cyclic ketones into their corresponding enones, demonstrating palladium's versatility in manipulating saturation levels adjacent to a carbonyl group. nih.govorganic-chemistry.org These reactions proceed through the formation of a Pd(II)-enolate followed by β-hydride elimination. nih.gov

| Transformation | Catalyst/Reagent | Outcome |

| Alkyne Reduction | Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline) | cis-Alkene |

| Ketone Dehydrogenation | Pd(DMSO)₂(TFA)₂ / O₂ | α,β-Unsaturated Ketone (Enone) |

Methodological Precedents from the Synthesis of Related Bioactive Oxo-Decenoic Acids

The synthesis of 9-oxo-2(E)-decenoic acid, the queen substance of the honeybee Apis mellifera, has been extensively studied and provides a blueprint for constructing similar molecules. ias.ac.inwikipedia.org Various synthetic routes have been developed, often varying in efficiency and starting materials.

Common strategies include:

Wittig-type Reactions : A modified Wittig reaction between 7-oxooctanal and ethyl-α-dimethylphosphonoacetate has been used to construct the α,β-unsaturated ester, which is then hydrolyzed to the final acid. ias.ac.in

Ozonolysis : Ozonolysis of readily available unsaturated fatty acids like oleic acid can be used to generate key intermediates. This is followed by further functional group manipulations to build the target molecule. researchgate.netresearchgate.net

Alkylation and Condensation : One approach starts from diethyl-3-oxoglutarate, which is alkylated and then decarboxylated. The resulting double bond is oxidized to an aldehyde, and the carboxylic acid is introduced via condensation with malonic acid. wikipedia.org Another method involves the condensation of 7-oxooctanal with malonic acid. researchgate.net

These established methods for synthesizing the biologically important 9-oxo-2(E)-decenoic acid demonstrate a range of reliable synthetic tools that can be adapted for the preparation of this compound.

| Precursor/Key Reaction | Target Intermediate/Product | Reference |

| 7-oxooctanal + Modified Wittig Reagent | 9-oxo-2(E)-decenoic acid | ias.ac.in |

| Oleic Acid (via Ozonolysis) | 9,9-dimethoxynonanoic acid methyl ester | researchgate.net |

| Diethyl-3-oxoglutarate + Alkylation/Decarboxylation | Aldehyde precursor | wikipedia.org |

| 7-bromohept-2-enoic acid + Ethyl Acetoacetate | 9-oxo-2(E)-decenoic acid | researchgate.net |

Emerging Biocatalytic and Chemoenzymatic Strategies

In pursuit of more sustainable and efficient synthetic routes, researchers are turning to enzymes as catalysts. These biocatalytic methods offer high selectivity under mild reaction conditions, providing an environmentally friendly alternative to traditional chemical synthesis.

Enzymatic Cascade Systems for Oxo-Acid Production

Enzymatic cascades, where multiple enzymes work in sequence in a single pot, are a powerful strategy for converting simple starting materials into complex products. Research into the production of ω-oxo-acids has established precedents applicable to the synthesis of compounds like this compound.

A common biocatalytic approach for producing oxo-acids from fatty acids involves a two-step cascade:

Hydroxylation : A P450 monooxygenase introduces a hydroxyl group onto the fatty acid chain. nih.govresearchgate.net

Oxidation : An alcohol dehydrogenase or an oxidase then oxidizes the newly formed hydroxy acid to the corresponding keto acid (oxo-acid). nih.govresearchgate.net

For example, the conversion of fatty acids to α-ketoacids has been achieved using a P450 monooxygenase from Sphingomonas paucimobilis to form an α-hydroxyacid, followed by oxidation with an α-hydroxyacid oxidase from Aerococcus viridans. nih.govresearchgate.net Similarly, a cascade involving a 9S-lipoxygenase (LOX) and a 9/13-hydroperoxide lyase (HPL) has been used to efficiently convert linoleic acid into 9-oxononanoic acid, a valuable biopolymer precursor, with yields up to 73%. researchgate.net These enzymatic systems demonstrate the potential for producing various oxo-acids through controlled, biocatalytic oxidation of unsaturated fatty acid precursors.

| Enzyme Class | Function in Cascade | Example Substrate | Example Product |

| P450 Monooxygenase | Regio- and enantioselective hydroxylation of fatty acids | C6:0 to C10:0 Fatty Acids | α-hydroxyacids |

| α-hydroxyacid oxidase | Oxidation of hydroxyacids to ketoacids | α-hydroxyacids | α-ketoacids |

| Lipoxygenase (LOX) | Dioxygenation of polyunsaturated fatty acids | Linoleic Acid | 9S-hydroperoxy-octadecadienoic acid |

| Hydroperoxide Lyase (HPL) | Cleavage of hydroperoxides to aldehydes | 9S-hydroperoxy-octadecadienoic acid | 9-oxononanoic acid |

Microbial Transformations in Fatty Acid Derivative Synthesis (e.g., for hydroxy fatty acids as a comparative approach)

As a comparative approach to chemical synthesis, microbial transformations offer a powerful and often highly selective alternative for producing functionalized fatty acids. This biocatalytic approach is particularly well-developed for the synthesis of hydroxy fatty acids from unsaturated fatty acid precursors. These processes are valued for their ability to proceed under mild conditions and for their high regio- and stereoselectivity, which can be difficult to achieve through traditional chemical methods researchgate.net.

Microorganisms such as bacteria, yeasts, and fungi are capable of oxidizing fatty acids to produce a variety of hydroxy fatty acids (HFAs) researchgate.net. The enzymes responsible for these transformations, such as oleate hydratases (EC 4.2.1.53), catalyze the addition of water across a double bond in the fatty acid chain. Oleate hydratase, for example, converts oleic acid into 10-(R)-hydroxystearic acid nih.govresearchgate.netresearchgate.net. This enzyme is considered to be involved in detoxification mechanisms in microorganisms, allowing them to survive in fatty acid-rich environments ebi.ac.uk.

The substrate scope for these microbial enzymes is not limited to oleic acid. Various unsaturated fatty acids can be hydrated, typically at the C10 or C13 position nih.gov. For instance, resting cells of Nocardia cholesterolicum have been used to hydrate linoleic acid and linolenic acid to yield 10-hydroxy-12(Z)-octadecenoic acid (71% yield) and 10-hydroxy-12(Z),15(Z)-octadecadienoic acid (77% yield), respectively gsartor.org. Similarly, the enzyme system from Flavobacterium DS5 converts linoleic acid primarily into 10-hydroxy-12(Z)-octadecenoic acid with a 55% yield gsartor.org.

Recent advancements in metabolic engineering and synthetic biology have enabled the use of engineered microorganisms like Escherichia coli for the high-yield production of ω-hydroxy fatty acids from natural fatty acids nih.gov. Strategies include engineering the biosynthetic pathways, enhancing enzyme stability and activity, and increasing the tolerance of the microbial host to the toxic effects of fatty acids nih.gov. For example, engineered E. coli strains have been developed to produce ω-hydroxydecanoic acid from decanoic acid with a yield of 0.86 mol/mol frontiersin.org.

Table 2: Examples of Microbial Production of Hydroxy Fatty Acids

| Microorganism/Enzyme System | Substrate | Product | Reported Yield |

|---|---|---|---|

| Nocardia cholesterolicum | Linoleic acid | 10-hydroxy-12(Z)-octadecenoic acid | 71% gsartor.org |

| Nocardia cholesterolicum | Linolenic acid | 10-hydroxy-12(Z),15(Z)-octadecadienoic acid | 77% gsartor.org |

| Flavobacterium DS5 | Linoleic acid | 10-hydroxy-12(Z)-octadecenoic acid | 55% gsartor.org |

| Pseudomonas aeruginosa PR3 | Oleic acid | 7,10-dihydroxy-8(E)-octadecenoic acid | Not specified |

| Engineered Escherichia coli | Decanoic acid | ω-hydroxydecanoic acid | 0.86 mol/mol frontiersin.org |

| Engineered Escherichia coli | Octanoic acid | ω-hydroxyoctanoic acid | 0.63 mol/mol frontiersin.org |

Investigative Studies on Biological Roles and Mechanistic Implications of Oxo Fatty Acids with a Focus on Research Relevance to 9 Oxo 5 Decynoic Acid

Inter-Species Signaling and Pheromonal Activity (insights from 9-Oxo-2(E)-decenoic acid as a model system)

The well-studied honeybee queen substance, 9-Oxo-2(E)-decenoic acid (9-ODA), serves as an excellent model for understanding the potential role of oxo-fatty acids in chemical communication. wikipedia.orgbritannica.comnih.gov 9-ODA is a multifunctional pheromone that governs various aspects of honeybee colony life, including attracting drones for mating, inhibiting ovary development in worker bees, and maintaining the queen's dominance. wikipedia.orgnih.govmdpi.com

Research into Chemoreception and Olfactory Receptor Interactions

The specificity of pheromonal communication is rooted in the precise interaction between the signaling molecule and its corresponding receptor. In honeybees, the olfactory receptor AmOr11 has been identified as the specific receptor for 9-ODA. researchgate.netnih.gov Functional studies using Xenopus oocytes demonstrated that AmOr11 responds specifically to 9-ODA with high sensitivity (EC50 = 280 ± 31 nM) and does not respond to other components of the queen retinue pheromone, other social pheromones, or floral odors. nih.govresearchgate.netnih.gov This high degree of specificity underscores the sophisticated nature of chemoreception in insects and highlights how a single molecule can elicit complex social and sexual behaviors. nih.gov Drone honeybees, whose primary function is to mate with the queen, possess antennae that are highly specialized for detecting 9-ODA, featuring a significantly higher density of the sensilla that house these specific olfactory neurons. nih.gov

Studies on Developmental and Behavioral Regulation in Model Organisms

The influence of 9-ODA extends beyond simple attraction, playing a crucial role in the developmental and behavioral regulation of the honeybee colony. As a primer pheromone, 9-ODA physiologically inhibits the development of ovaries in worker bees, thereby maintaining the queen's reproductive monopoly. wikipedia.orgmdpi.comias.ac.in It also acts as a releaser pheromone, attracting worker bees to the queen and ensuring her care and protection. nih.gov The removal of the queen and her pheromonal signals triggers a cascade of events, including the initiation of new queen cell construction by the worker bees. wikipedia.org While the precise molecular mechanisms are still under investigation, it is believed that these effects are mediated through the nervous system. wikipedia.org Studies on other fatty acid signaling molecules, such as cis-2-decenoic acid, have shown that these compounds can have inter-species effects, inducing biofilm dispersion in a wide range of bacteria and yeast, suggesting a conserved mechanism of action for this class of molecules across different biological kingdoms. mdpi.comnih.gov

Cellular Bioactivity and Molecular Targets (drawing parallels from research on 9-Oxo-(10E,12E)-octadecadienoic acid and other oxo-fatty acids)

Research on other oxo-fatty acids has revealed a diverse range of cellular activities, offering a glimpse into the potential molecular targets and pathways that 9-Oxo-5-decynoic acid might influence.

Investigation of Apoptosis Induction and Mitochondrial Pathway Modulation in Cellular Models

9-Oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE), an oxo-fatty acid isolated from eggplant calyx, has been shown to induce apoptosis in human ovarian cancer cells. nih.gov This process is characterized by key cellular events including DNA fragmentation, the surface exposure of phosphatidylserine, and an increase in the activity of caspases-3/7. nih.gov Further investigation revealed that 9-EE-KODE's apoptotic action is mediated through the mitochondrial pathway. nih.gov This is evidenced by the dissipation of the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, the downregulation of the anti-apoptotic protein Bcl-2, and the upregulation of the pro-apoptotic protein Bax. nih.gov These findings suggest that oxo-fatty acids can directly impact cellular survival by targeting the core machinery of apoptosis.

Research on Nuclear Receptor Agonism (e.g., PPARα) and its Role in Lipid Metabolism Regulation

Several oxo-fatty acids have been identified as agonists for peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a central role in regulating lipid metabolism. caymanchem.comnih.govnih.gov For instance, 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA), found in tomatoes, is a potent PPARα agonist. caymanchem.comnih.gov Activation of PPARα by ligands like 9-oxo-ODA leads to the increased expression of genes involved in fatty acid oxidation in mouse primary hepatocytes. caymanchem.comnih.gov This, in turn, can lead to a reduction in triglyceride accumulation within the cells. nih.gov PPARα activation is a key mechanism for managing cellular energy homeostasis and is a target for drugs aimed at treating metabolic disorders. nih.govoup.com The ability of oxo-fatty acids to act as natural ligands for PPARα highlights their potential role in modulating lipid metabolism and related physiological processes. nih.govresearchgate.net

Enzyme Inhibition and Metabolic Pathway Perturbation (e.g., fatty acid synthesis enzymes as demonstrated with related decynoyl-oxoesters)

The structural features of oxo-fatty acids, including the presence of a triple bond in decynoic acid derivatives, can lead to the inhibition of specific enzymes involved in metabolic pathways. For example, 3-decynoyl-N-acetylcysteamine has been shown to inhibit β-hydroxydecanoyl thioester dehydrase, an enzyme involved in fatty acid biosynthesis. nih.gov This inhibition suggests that related compounds, potentially including derivatives of this compound, could perturb fatty acid synthesis. The regulation of fatty acid synthesis is critical for cellular function, as fatty acids are essential components of cell membranes, signaling molecules, and energy storage molecules. nih.govyoutube.com The enzymes in this pathway, such as acetyl-CoA carboxylase, are tightly regulated by both allosteric mechanisms and hormonal signals. nih.govyoutube.com Perturbation of this pathway by oxo-fatty acids could have significant effects on cellular metabolism and physiology.

Data Tables

Table 1: Biological Activities of Model Oxo-Fatty Acids

| Compound | Biological Role/Activity | Model Organism/System | Key Findings |

| 9-Oxo-2(E)-decenoic acid (9-ODA) | Pheromonal signaling, developmental and behavioral regulation | Honeybee (Apis mellifera) | Acts as a sex attractant, inhibits worker bee ovary development, and maintains queen dominance. wikipedia.orgnih.govmdpi.com |

| 9-Oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE) | Apoptosis induction | Human ovarian cancer cells | Induces cell death via the mitochondrial pathway. nih.gov |

| 9-Oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) | PPARα agonism, lipid metabolism regulation | Mouse primary hepatocytes | Activates PPARα, increases fatty acid oxidation gene expression, and reduces triglyceride accumulation. caymanchem.comnih.gov |

| 3-decynoyl-N-acetylcysteamine | Enzyme inhibition | N/A | Inhibits β-hydroxydecanoyl thioester dehydrase, an enzyme in fatty acid biosynthesis. nih.gov |

Quorum Sensing Interference in Microbial Systems (derived from studies on related decynoic acid derivatives)

The communication between bacterial cells, known as quorum sensing (QS), is a critical process that regulates gene expression in response to cell population density. nih.gov This system relies on the production and detection of small signaling molecules, or autoinducers, which allows bacteria to coordinate collective behaviors such as biofilm formation and virulence factor expression. nih.govnih.gov Interference with these signaling pathways is a promising strategy for controlling bacterial behavior. mdpi.comnih.gov

Studies on decynoic acid derivatives have revealed their significant role in modulating microbial communication. A prominent example is cis-2-decenoic acid, a fatty acid signaling molecule produced by Pseudomonas aeruginosa. nih.govnih.gov This molecule functions as a diffusible signal factor (DSF) that can induce the dispersal of established biofilms and inhibit their formation across a range of both Gram-negative and Gram-positive bacteria. nih.govnih.govfrontiersin.org The action of such fatty acids highlights a natural mechanism for controlling biofilm life cycles. While direct studies on this compound are limited, the activity of structurally related decynoic acid derivatives suggests a potential role in interfering with QS systems. The presence of a fatty acid structure is speculated to contribute to anti-QS activity. mdpi.com The disruption of QS can attenuate bacterial virulence and render biofilms more susceptible to conventional antimicrobial treatments. nih.govnih.gov

| Derivative Example | Producing Organism (Example) | Observed Effect on Microbial Systems |

| cis-2-decenoic acid | Pseudomonas aeruginosa | Induces biofilm dispersal; Inhibits biofilm formation. nih.govnih.gov |

| Diffusible Signal Factor (DSF) family | Various bacteria (Xanthomonas campestris) | Regulates virulence and persistence through cell-cell communication. nih.govfrontiersin.org |

Occurrence and Biogenesis in Natural Systems

Identification in Biological Samples and Lipid Metabolomic Investigations (e.g., in white blood cells)

Oxo-fatty acids are increasingly recognized as important signaling molecules in various biological processes. researchgate.net The identification and quantification of these compounds in complex biological samples are central to the field of lipidomics, which aims to analyze the complete lipid profile (lipidome) of a cell or tissue. upce.cznih.gov Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are essential for detecting and quantifying trace amounts of specific fatty acids in biological materials. nih.govresearchgate.net

These methods allow for the comprehensive analysis of fatty acid compositions, including those with additional functional groups like keto groups, from samples such as plasma, tissues, and cells. upce.cznih.gov While specific identification of this compound in white blood cells is not prominently documented in the available literature, the presence of various oxidized fatty acids in these immune cells is well-established. Lipid metabolomic studies are crucial for discovering novel lipid mediators and understanding how changes in the lipidome relate to physiological or pathological states. nih.gov The analysis of fatty acid profiles in biological samples provides insights into metabolic pathways and the roles these molecules play in cellular function. researchgate.net

| Analytical Technique | Application in Lipidomics | Sample Types |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and quantification of fatty acids, including positional isomers. nih.gov | Cell cultures, tissues. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Comprehensive analysis of lipid classes and individual lipid species. upce.cz | Plasma, erythrocytes, tissues. upce.cz |

| Direct Infusion-Mass Spectrometry (DI-MS) | High-throughput, comprehensive lipid profiling ("shotgun lipidomics"). upce.cz | Plasma, tissues. upce.cz |

Enzymatic Pathways for Oxo-Fatty Acid Biogenesis (e.g., Lipoxygenase and Hydroperoxide Lyase pathways for related compounds)

The biosynthesis of oxo-fatty acids in natural systems is primarily accomplished through enzymatic pathways involving the oxidation of polyunsaturated fatty acids. The lipoxygenase (LOX) pathway is a key mechanism for the generation of these compounds in both plants and animals. portlandpress.comresearchgate.net

The process begins with the action of lipoxygenase enzymes, which catalyze the incorporation of molecular oxygen into polyunsaturated fatty acids like linoleic acid and α-linolenic acid. portlandpress.comnih.gov This initial step produces unstable fatty acid hydroperoxides. nih.govresearchgate.net Depending on the specific LOX enzyme (e.g., 9-LOX or 13-LOX), oxygen is added to a specific carbon atom, leading to different hydroperoxide isomers. researchgate.netmdpi.com

These fatty acid hydroperoxides are then substrates for a second class of enzymes, the hydroperoxide lyases (HPL). wikipedia.orgoup.com HPLs, which belong to the cytochrome P450 family (specifically CYP74), cleave the carbon-carbon bond adjacent to the hydroperoxide group. nih.govwikipedia.org This cleavage reaction yields two fragments: a short-chain aldehyde and an ω-oxoacid. mdpi.comtaylorfrancis.com For example, the cleavage of 9-hydroperoxides results in the formation of a C9 aldehyde and a 9-oxoacid. mdpi.com This enzymatic cascade is a well-established route for the production of various oxo-fatty acids that play roles in plant defense and wound healing. nih.govresearchgate.net

Structure Activity Relationship Sar and Structural Analogue Studies of Oxo Decynoic Acids

Influence of Alkynyl Position and Chain Length on Biological Activity and Receptor Binding

Research on various fatty acid analogues has demonstrated that the position of a functional group, such as a triple bond, can drastically alter the molecule's biological properties. For instance, studies on avocadyne, a polyketide with a terminal triple bond, have shown that this feature is critical for its ability to suppress mitochondrial fatty acid oxidation nih.gov. The antibacterial activity of 2-alkynoic fatty acids is also highly dependent on the presence of the triple bond at the C-2 position and the carboxylic acid moiety nih.gov. For example, 2-hexadecynoic acid has been identified as having potent antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. This suggests that the position of the unsaturation is a key factor in its mechanism of action.

The chain length of fatty acids also plays a pivotal role in their biological effects. Different chain lengths can influence the binding affinity for intracellular lipid binding proteins and nuclear receptors, which are involved in regulating gene expression nih.gov. For example, the free fatty acid receptor 1 (FFA1 or GPR40), which is activated by medium- and long-chain fatty acids, is a promising target for type 2 diabetes biorxiv.org. The potency of synthetic ligands for this receptor is influenced by their structure, including chain length, which affects their binding to distinct allosteric sites on the receptor biorxiv.org.

The following table summarizes the influence of structural modifications on the biological activity of various fatty acid analogues, providing insights that may be applicable to 9-Oxo-5-decynoic acid.

| Compound/Class | Structural Feature | Biological Activity | Reference |

| 2-Alkynoic Fatty Acids | Triple bond at C-2 | Antibacterial activity | nih.gov |

| Avocadyne | Terminal triple bond | Suppression of fatty acid oxidation | nih.gov |

| Palmitoleic Acid Isomers | Position of the double bond | Varied anti-inflammatory activity | nih.gov |

| Synthetic FFA1 Ligands | Varied structures | Allosteric modulation of receptor activity | biorxiv.org |

Role of Stereochemistry in Biological Specificity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of biological specificity. For many bioactive compounds, only one stereoisomer is active, as biological receptors and enzymes are often highly stereoselective.

While specific studies on the stereochemistry of this compound are limited, the broader field of fatty acid research underscores its importance. For instance, the enzymatic oxidation of fatty acids by lipoxygenases often produces stereospecific products nih.gov. The stereochemistry of hydroxylated fatty acid derivatives, such as hydroxyeicosatetraenoic acids (HETEs), determines their biological roles in inflammatory processes nih.gov.

A study on nature-inspired 3-Br-acivicin isomers and their derivatives highlighted that stereochemistry plays a pivotal role in their biological activity mdpi.com. Only the isomers with a specific (5S, αS) configuration displayed significant antiplasmodial activity, suggesting that their uptake and target binding are stereoselective mdpi.com. This principle is broadly applicable to many classes of natural products and their synthetic analogues.

The table below illustrates the significance of stereochemistry in the biological activity of related compounds.

| Compound/Class | Stereochemical Feature | Impact on Biological Activity | Reference |

| 3-Br-Acivicin Derivatives | (5S, αS) configuration | Essential for antiplasmodial activity | mdpi.com |

| Hydroxyeicosatetraenoic Acids (HETEs) | R/S configuration at the hydroxyl group | Determines specific biological functions | nih.gov |

Design and Synthesis of Derivatives for Mechanistic Probing and Target Identification

The design and synthesis of derivatives of a lead compound are essential strategies for probing its mechanism of action and identifying its molecular targets. By systematically modifying the structure of this compound, researchers can create chemical tools to investigate its biological pathways.

One common approach is the introduction of a "bioorthogonal" tag, such as a terminal alkyne or an azide (B81097) group, into the molecule. These tags allow the molecule to be visualized and tracked within a biological system through "click chemistry" reactions frontiersin.orgnih.gov. Alkynylated polyunsaturated fatty acids have been used as probes to study lipid distribution and metabolism acs.org. The synthesis of oxaalkyne and alkyne fatty acids has provided novel tracers to study fatty acid β-oxidation pathways and their intermediates nih.gov.

Furthermore, the synthesis of a series of analogues with modifications at specific positions can help to map the binding pocket of a target receptor or enzyme. For example, in a study of (E)-9-Oxooctadec-10-en-12-ynoic acid, a series of amide derivatives were synthesized to explore the structure-activity relationship and improve its antidiabetic activity nih.gov. This approach can lead to the identification of more potent and selective compounds.

The following table provides examples of how the design and synthesis of derivatives have been used to study the mechanisms of other bioactive molecules.

| Derivative Type | Purpose | Application Example | Reference |

| Alkynylated Fatty Acids | Probing lipid metabolism | Tracking the fate of fatty acid metabolites | acs.org |

| Oxaalkyne Fatty Acids | Tracing metabolic pathways | Studying fatty acid β-oxidation | nih.gov |

| Amide Derivatives | SAR and lead optimization | Improving the antidiabetic activity of (E)-9-Oxooctadec-10-en-12-ynoic acid | nih.gov |

| Pyrimidine-Tethered Compounds | Mechanistic anticancer evaluation | EGFR inhibition and apoptosis induction | nih.gov |

Advanced Research Applications and Future Directions for 9 Oxo 5 Decynoic Acid Research

Development of Novel Biosensors and Advanced Analytical Tools for Oxo-Fatty Acids

The accurate detection and quantification of specific oxo-fatty acids in complex biological matrices remain a significant challenge. While established analytical techniques provide a strong foundation, the development of novel biosensors and more refined analytical tools is a critical future direction.

Advanced Analytical Tools: Current state-of-the-art analysis of oxo-fatty acids relies heavily on chromatographic techniques coupled with mass spectrometry, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS). nih.govaocs.org However, the analysis of short-chain oxo-fatty acids faces challenges related to the high volatility of these compounds, which can lead to substantial analyte loss during sample preparation and evaporation steps. fau.de

To address these limitations, researchers are developing improved derivatization methods. For instance, the formation of ω-dioxane derivatives of ω-oxo-fatty acids has been shown to significantly improve recovery rates and provide favorable GC-MS behavior, enabling clearer identification and increased sensitivity. fau.de Future work will likely focus on developing a broader range of derivatization strategies tailored to different classes of oxo-fatty acids and creating more robust internal standards for accurate quantification. fau.de

Novel Biosensors: A significant frontier in oxo-fatty acid research is the development of biosensors capable of real-time, in-situ detection. Currently, there is a lack of biosensors specifically designed for 9-Oxo-5-decynoic acid. Future research could focus on engineering proteins, such as nuclear receptors or enzymes that specifically bind to oxo-fatty acids, and integrating them into sensor platforms. These could include electrochemical or optical sensors that translate the binding event into a measurable signal, enabling dynamic monitoring of oxo-lipid levels in living cells or tissues.

Table 1: Current and Future Analytical Approaches for Oxo-Fatty Acids

| Approach | Description | Current Status | Future Directions |

| GC-MS | Gas Chromatography-Mass Spectrometry; a standard technique for separating and identifying volatile compounds. aocs.org | Widely used, but challenged by the volatility of short-chain oxo-fatty acids. fau.de | Development of novel derivatization methods to improve analyte recovery and sensitivity. fau.de |

| HPLC-MS | High-Performance Liquid Chromatography-Mass Spectrometry; used for separating and identifying a wide range of molecules. aocs.org | Applied to the separation of oxidation compounds in complex lipid mixtures. aocs.org | Improving separation of isomers and enhancing sensitivity for low-abundance species. |

| Biosensors | Devices using a biological component (e.g., an enzyme or receptor) to detect a specific chemical. | Largely undeveloped for specific oxo-fatty acids like this compound. | Engineering specific binding proteins for integration into electrochemical or optical sensor platforms. |

Exploration of Ecological Roles and Inter-species Chemical Communication Beyond Established Pheromones

Lipids are ancient and widespread signaling molecules that mediate communication within and between species. nih.gov While the role of some oxo-fatty acids as pheromones is established, such as 9-oxo-2E-decenoic acid in queen honeybees, the broader ecological functions of compounds like this compound are largely unexplored. researchgate.net

Future research will likely delve into the role of oxo-fatty acids as chemical cues in various ecosystems. This includes investigating their potential involvement in:

Microbial Interactions: Oxo-fatty acids could act as quorum-sensing molecules or as agents in the chemical warfare between different microbial species, influencing biofilm formation and resource competition. nih.gov

Plant-Microbe and Plant-Insect Communication: Plants produce a vast array of oxylipins in response to environmental stimuli. gerli.com Investigating whether this compound or similar molecules are produced by plants or their associated microbes could reveal roles in defense signaling or symbiotic interactions.

Host-Pathogen Interactions: Pathogenic microorganisms may produce or modify host oxo-lipids to manipulate the host's immune response. Understanding these interactions could provide new targets for anti-infective therapies.

This exploration requires sensitive analytical techniques to detect these molecules in environmental samples and sophisticated bioassays to determine their functional effects on organismal behavior and physiology.

Application of Systems Biology and Omics Approaches to Decipher Oxo-Lipid Regulatory Networks

The biological activity of a single lipid metabolite like this compound cannot be fully understood in isolation. Its function is embedded within complex networks of metabolic and signaling pathways. Systems biology, which integrates large-scale datasets (omics), offers a powerful approach to unravel these networks. researchgate.net

Lipidomics: This is the large-scale study of lipids in a biological system. researchgate.net Using lipidomics, researchers can profile dozens to hundreds of oxidized fatty acids simultaneously in response to a stimulus or in a disease state. pnas.org This allows for the identification of correlations between this compound and other lipids, providing clues to shared regulatory pathways or functions.

Multi-Omics Integration: The true power of systems biology comes from integrating lipidomics data with other omics datasets, such as transcriptomics (gene expression) and metabolomics (small molecule metabolites). mdpi.com For example, by correlating changes in the level of this compound with changes in gene expression, researchers can identify the genes and signaling pathways that are regulated by this oxo-lipid. This approach is essential for building comprehensive models of oxo-lipid regulatory networks and understanding their holistic impact on cellular function. researchgate.netpnas.org

Bioengineering Strategies for Enhanced Production or Targeted Modification of Oxo-Fatty Acids

The limited availability of pure this compound from natural sources or chemical synthesis can be a bottleneck for research. Metabolic engineering and synthetic biology offer promising solutions for the sustainable and scalable production of this and other oxo-fatty acids. researchgate.net

Engineered Microbial Systems: Researchers have successfully engineered microorganisms like Escherichia coli to produce valuable fatty acid derivatives. rwth-aachen.de Strategies that could be adapted for this compound production include:

Pathway Introduction: Introducing genes for specific enzymes, such as desaturases to create the alkyne bond and oxidases or dehydrogenases to install the oxo group at the correct position.

Host Strain Modification: Engineering the host's metabolism to increase the supply of fatty acid precursors. A key strategy is to block competing metabolic pathways, such as β-oxidation (the breakdown of fatty acids), which has been shown to significantly increase the yield of modified fatty acids. frontiersin.org

Whole-Cell Biocatalysis: Using engineered whole cells as catalysts to convert readily available fatty acid feedstocks into desired oxo-fatty acids. rwth-aachen.defrontiersin.org This approach leverages the cell's own machinery for providing energy and cofactors, creating an efficient production system.

These bioengineering approaches not only provide a means for enhanced production but also allow for the targeted modification of the molecule's structure to create novel analogs for structure-activity relationship studies.

Table 2: Bioengineering Strategies for Oxo-Fatty Acid Production

| Strategy | Description | Example Application | Reference |

| Whole-Cell Catalysis | Using genetically engineered microorganisms to perform specific chemical conversions. | An E. coli catalyst co-expressing an engineered P450 monooxygenase and an alcohol dehydrogenase to produce β-oxo fatty acid methyl esters. | rwth-aachen.de |

| Metabolic Pathway Blocking | Deleting genes for competing metabolic pathways to channel precursors towards the desired product. | Deletion of fadD and fadE genes to block β-oxidation and increase the yield of ω-hydroxydecanoic acid. | frontiersin.org |

| Enhanced Substrate Uptake | Co-expressing transporter proteins to increase the import of fatty acid substrates into the cell. | Co-expression of the fatty acid transporter FadL in E. coli enhanced the consumption of decanoic acid and the yield of its hydroxylated product. | frontiersin.org |

Comparative Lipidomic Studies with Other Bioactive Lipid Metabolites to Elucidate Broader Biological Functions

The biological universe of lipids is vast, with different molecules possessing distinct, overlapping, or even opposing functions. nih.gov To understand the specific role of this compound, it is crucial to compare it with other well-characterized bioactive lipid metabolites through comparative lipidomic studies.

By analyzing the effects of this compound alongside other oxylipins—such as prostaglandins, leukotrienes, and other oxo-octadecadienoic acids (KODEs)—researchers can address several key questions: nih.govnih.gov

Receptor Specificity: Does this compound act on the same receptors as other oxo-lipids, such as peroxisome proliferator-activated receptors (PPARs)? nih.gov

Structure-Activity Relationships: How do variations in chain length, the degree of unsaturation, and the position of the oxo group influence biological activity? Comparing this compound (a C10 molecule) with C18 KODEs can reveal the importance of the carbon chain length for receptor binding and downstream signaling. nih.gov

Functional Redundancy vs. Specificity: Does this molecule have a unique function, or does it act redundantly with other lipids? Comparative studies can reveal whether it triggers a unique cellular response or one that is common to a broader class of oxo-fatty acids.

These comparative approaches are essential for placing this compound within the broader context of lipid signaling and for elucidating its potential roles in health and disease. nih.gov

Q & A

Basic: What are the validated methods for synthesizing 9-Oxo-5-decynoic acid with high purity, and how can researchers optimize reaction yields?

Answer:

Synthesis typically involves catalytic oxidation of precursor alkynes or selective ketone formation. Key steps include:

- Oxidation Control : Use tert-butyl hydroperoxide (TBHP) or other mild oxidizing agents to avoid over-oxidation of the alkyne group .

- Purification : Employ silica gel chromatography followed by recrystallization in non-polar solvents (e.g., hexane) to isolate the compound. Purity can be verified via GC-MS using a non-polar column (e.g., HP-5 MS) with retention index cross-referenced against NIST databases .

- Yield Optimization : Monitor reaction temperature (20–25°C) to prevent side reactions; anhydrous conditions minimize hydrolysis .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

Answer:

- IR Spectroscopy : The carbonyl (C=O) stretch appears at ~1700–1750 cm⁻¹, while the alkyne (C≡C) stretch is near 2100–2260 cm⁻¹. Compare peaks to NIST reference spectra for validation .

- Mass Spectrometry (EI-MS) : Look for molecular ion [M⁺] at m/z 196.2 (calculated for C₁₀H₁₂O₂). Fragmentation patterns should show loss of CO₂ (44 amu) from the carboxyl group .

- NMR : ¹H NMR should exhibit a triplet for the terminal alkyne proton (~δ 1.9–2.1 ppm) and a singlet for the ketone proton (δ 2.4–2.6 ppm). Use deuterated solvents (e.g., CDCl₃) to avoid interference .

Advanced: How can researchers resolve contradictions in reported reactivity data for this compound under acidic vs. basic conditions?

Answer:

Discrepancies often arise from solvent polarity and pH-dependent tautomerization. To address this:

- Controlled pH Studies : Conduct kinetic experiments in buffered solutions (pH 4–10) to isolate the effects of protonation on the ketone and alkyne groups .

- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict reactive sites under varying pH. Compare with experimental IR shifts .

- Cross-Validation : Replicate conflicting studies under identical conditions (solvent, temperature) while monitoring intermediates via LC-MS .

Advanced: What mechanistic insights explain the biological activity of this compound in lipid peroxidation pathways?

Answer:

The compound’s alkyne group acts as a Michael acceptor, enabling covalent modification of thiol groups in enzymes like glutathione peroxidase:

- In Vitro Assays : Treat cell lysates with this compound and measure malondialdehyde (MDA) levels via thiobarbituric acid (TBA) assay to quantify lipid peroxidation .

- Competitive Inhibition : Co-incubate with N-acetylcysteine (NAC) to test reversibility of enzyme inhibition. Use Western blotting to confirm target protein adducts .

- In Vivo Models : Administer the compound to oxidative stress models (e.g., zebrafish) and track reactive oxygen species (ROS) using fluorescent probes like DCFH-DA .

Stability & Handling: What are the optimal storage conditions to prevent degradation of this compound in long-term studies?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation. Avoid freeze-thaw cycles .

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers. The compound hydrolyzes in aqueous environments, forming decanoic acid derivatives .

- Incompatibilities : Separate from strong acids/bases (risk of exothermic decarboxylation) and oxidizing agents (potential alkyne cyclization) .

Methodological: How should researchers design dose-response experiments to assess the cytotoxicity of this compound?

Answer:

- Cell Lines : Use immortalized lines (e.g., HEK293 or HepG2) for consistency. Include primary cells as a secondary model .

- Dose Range : Start with 0.1–100 µM, based on IC₅₀ values from MTT assays. Normalize data to vehicle controls (e.g., DMSO ≤0.1%) .

- Time-Course Analysis : Collect samples at 24, 48, and 72 hours to distinguish acute vs. chronic toxicity. Pair with apoptosis markers (e.g., Annexin V/PI staining) .

Data Analysis: What statistical approaches are recommended for interpreting heterogeneous results in this compound bioactivity studies?

Answer:

- Cluster Analysis : Group datasets by experimental conditions (e.g., pH, cell type) using PCA to identify confounding variables .

- Meta-Analysis : Apply random-effects models to aggregate data from multiple studies, weighting by sample size and methodological rigor .

- Sensitivity Testing : Use bootstrapping to assess robustness of IC₅₀ values and exclude outliers via Grubbs’ test .

Advanced Synthesis: How can isotopic labeling (e.g., ¹³C) of this compound enhance metabolic tracking in lipidomics studies?

Answer:

- Labeling Strategy : Introduce ¹³C at the carbonyl carbon via Knoevenagel condensation with ¹³C-labeled malonic acid .

- Mass Spectrometry : Use high-resolution LC-MS (Orbitrap) to trace labeled metabolites. Data-dependent acquisition (DDA) modes improve detection of low-abundance species .

- Pathway Mapping : Integrate with software like MetaboAnalyst to visualize incorporation into β-oxidation or prostaglandin pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.